molecular formula C11H13NO4S B3929801 phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate

phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate

Cat. No.: B3929801
M. Wt: 255.29 g/mol
InChI Key: RYUKATRJFGVLCQ-UHFFFAOYSA-N
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Description

Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate is a carbamate derivative characterized by a tetrahydrothiophene ring system bearing a sulfone group (1,1-dioxido modification) and a phenyl carbamate moiety. This compound is of interest in medicinal and synthetic chemistry due to its structural hybridity, combining the electron-withdrawing sulfone group with the carbamate functionality, which is often leveraged in enzyme inhibition and prodrug design. Its synthesis typically involves the reaction of a cyclic sulfone precursor (e.g., tetrahydrothiophene-3-sulfone derivatives) with phenyl chloroformate or carbamoyl chloride under basic conditions .

Properties

IUPAC Name

phenyl N-(1,1-dioxothiolan-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c13-11(16-10-4-2-1-3-5-10)12-9-6-7-17(14,15)8-9/h1-5,9H,6-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUKATRJFGVLCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate typically involves the reaction of phenyl isocyanate with 1,1-dioxidotetrahydro-3-thienylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum productivity while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions: Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate or phenyl moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted carbamates.

Scientific Research Applications

Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound is studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as signal transduction, gene expression, and protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Carbamates

Phenyl(substituted phenyl)carbamates (e.g., 3a–f in ) are synthesized by reacting substituted anilines with phenyl chloroformate. These compounds lack the sulfone-modified heterocyclic backbone but share the carbamate linkage. Key differences include:

  • Synthetic Efficiency : Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate requires multistep synthesis (e.g., sulfonation of tetrahydrothiophene followed by carbamate formation), whereas simpler phenyl carbamates are synthesized in one step with yields exceeding 90% .
  • Biological Activity : highlights that phenyl carbamates with nitro thiazole urea derivatives exhibit higher MurA enzyme inhibition (a target in antibacterial drug development) compared to their carbamate precursors. For example, phenyl carbamates showed ~60–70% inhibition at 20 µM, while nitro thiazole ureas achieved >80% .

Thiourea and Urea Derivatives

Compounds like thiourea derivatives 6 and 8 () are synthesized from carbamate intermediates. These derivatives differ in their functional groups:

  • Reactivity : Thioureas exhibit stronger hydrogen-bonding capacity due to the –NH–C(S)–NH– motif, enhancing interactions with biological targets compared to carbamates.
  • Applications : Thioureas are often used in asymmetric catalysis, whereas carbamates like this compound are explored for enzyme inhibition .

Sulfone-Containing Analogues

The 1,1-dioxidotetrahydrothiophene moiety in the target compound distinguishes it from non-sulfonated carbamates. Sulfone groups enhance:

  • Electrophilicity : The sulfone increases the electrophilic character of adjacent carbons, facilitating nucleophilic attack in synthetic modifications.
  • Metabolic Stability : Sulfones are less prone to oxidative metabolism compared to thioethers, improving pharmacokinetic profiles .

Research Findings and Key Insights

Synthetic Challenges : The sulfone-modified carbamate requires stringent anhydrous conditions and prolonged reaction times compared to simpler phenyl carbamates .

Activity Trade-offs : While this compound benefits from metabolic stability due to the sulfone group, its enzyme inhibition is suboptimal compared to urea derivatives, which exploit stronger hydrogen-bonding interactions .

Thermodynamic Control : demonstrates that higher temperatures (70°C) significantly accelerate carbamate formation, reducing reaction times from days to hours without compromising yield .

Q & A

Q. What are the optimal reaction conditions for synthesizing phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate to achieve high yield and purity?

The synthesis typically involves multi-step reactions, including halogenation, oxidation, and carbamate formation. Key steps include:

  • Oxidation of the tetrahydrothiophene ring : Use oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to achieve the 1,1-dioxido group. Reaction temperatures should be maintained between 0–25°C to prevent over-oxidation .
  • Carbamate coupling : React the oxidized intermediate with phenyl chloroformate in anhydrous solvents (e.g., dichloromethane or 1,4-dioxane) under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Stirring at 90°C for 1–2 hours ensures complete conversion .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures is recommended to isolate the product with ≥95% purity .

Q. How can the structure of this compound be confirmed post-synthesis?

Structural confirmation requires a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR should show characteristic peaks for the phenyl group (δ 7.2–7.5 ppm), tetrahydrothienyl protons (δ 2.8–4.0 ppm), and carbamate NH (δ 5.5–6.0 ppm, broad). 13^{13}C NMR confirms the carbonyl (C=O) at ~155 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : A molecular ion peak matching the exact mass (C11_{11}H11_{11}NO4_{4}S: 277.0382 g/mol) with <5 ppm error validates the molecular formula .
  • Infrared Spectroscopy (IR) : Stretching bands for C=O (~1700 cm1^{-1}) and S=O (~1150–1300 cm1^{-1}) confirm functional groups .

Q. What are the recommended storage conditions to maintain the stability of this compound?

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the carbamate group. Stability is ≥5 years under these conditions .
  • Solubility : Dissolve in anhydrous DMSO or DMF for long-term storage. Avoid aqueous buffers unless used immediately .
  • Handling : Protect from moisture and light. Use desiccants (e.g., silica gel) in storage vials .

Advanced Questions

Q. What strategies can resolve contradictions in biological activity data for this compound across different studies?

  • Assay standardization : Ensure consistent cell lines (e.g., HEK-293 vs. HeLa) and assay conditions (pH, temperature) to minimize variability .
  • Metabolite profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity measurements .
  • Dose-response curves : Compare EC50_{50}/IC50_{50} values across studies while accounting for differences in solvent systems (e.g., DMSO vs. ethanol) .

Q. How does the sulfone group in this compound influence its interaction with biological targets compared to non-sulfonated analogs?

  • Electron-withdrawing effects : The sulfone group increases the electrophilicity of the carbamate carbonyl, enhancing covalent interactions with nucleophilic residues (e.g., serine in enzymes) .
  • Hydrogen bonding : Sulfone oxygen atoms participate in H-bonding with target proteins, as shown in molecular docking studies of similar sulfonamide derivatives .
  • Solubility : Sulfonation reduces lipophilicity, improving aqueous solubility and bioavailability compared to non-sulfonated thiophene analogs .

Q. What advanced analytical techniques are critical for assessing purity and degradation products under accelerated stability conditions?

  • Thermogravimetric Analysis (TGA) : Quantifies thermal degradation thresholds (e.g., decomposition above 150°C) .
  • Differential Scanning Calorimetry (DSC) : Identifies polymorphic transitions or melting point shifts caused by impurities .
  • HPLC-PDA-MS : Detects low-abundance degradation products (e.g., hydrolyzed carbamate or oxidized phenyl groups) with UV/Vis and mass confirmation .

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

  • Substituent variation : Replace the phenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate target affinity .
  • Ring modifications : Substitute the tetrahydrothiophene ring with piperidine or morpholine to alter steric and electronic properties .
  • Isosteric replacements : Replace the carbamate with urea or thiocarbamate groups to evaluate potency changes in enzyme inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate

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